![molecular formula C13H10F3NO B059721 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole CAS No. 1261268-83-0](/img/structure/B59721.png)

5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

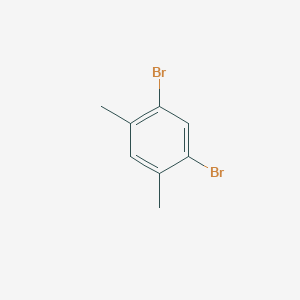

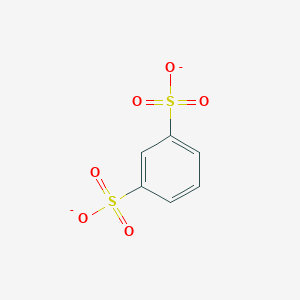

Synthesis Analysis

The synthesis of tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," often involves the reaction of nitriles with azides or through [3+2] cycloaddition reactions involving organoazides and nitriles. A novel synthetic route for tetrazoles includes the reaction of phenylsulfonylhydrazones with arenediazonium salts, which has been demonstrated to yield 2,5-disubstituted tetrazoles in good yields due to the availability of starting materials, simplicity of the procedure, and higher yields (Ito et al., 1976).

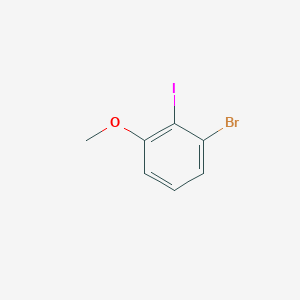

Molecular Structure Analysis

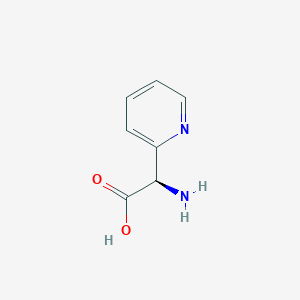

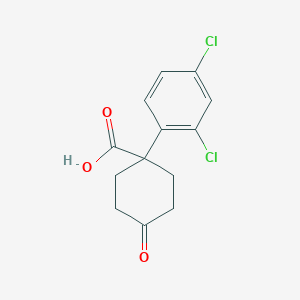

Tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," are characterized by their planar tetrazole ring structure. X-ray crystallography studies reveal that the tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups. This structural arrangement has implications for the molecule's reactivity and interactions with biological targets (Al-Hourani et al., 2015).

Scientific Research Applications

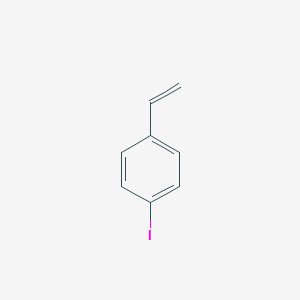

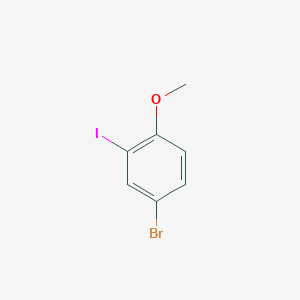

Molecular Docking and Cyclooxygenase-2 Inhibition

- Tetrazole derivatives, including those similar to "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," have been extensively studied for their interaction with cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies help understand the orientation and interaction of these molecules within the enzyme's active site, suggesting potential as COX-2 inhibitors. For example, docking studies alongside crystal structure analysis have provided insights into how tetrazole compounds could inhibit COX-2, a target for anti-inflammatory drugs (Al-Hourani et al., 2015). Additionally, biomolecular docking has been employed to compare these compounds with known drugs like celecoxib, showing no inhibition potency for COX-1 or COX-2 enzymes, indicating specificity and potential for targeted therapy (Al-Hourani et al., 2020).

Crystallography and Structural Analysis

- The structural determination of tetrazole derivatives through X-ray crystallography reveals the planarity of the tetrazole rings and the non-conjugation of the aryl rings at the 1- and 5-positions, providing a foundation for understanding the chemical behavior and reactivity of these compounds. This structural information is crucial for designing drugs with specific properties, as seen in studies by Al-Hourani et al. (2015) and others focused on the crystal structure and bioassay studies of tetrazole compounds.

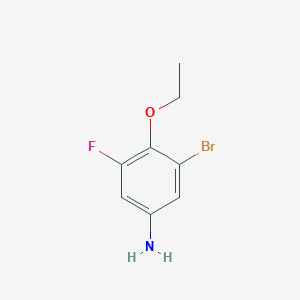

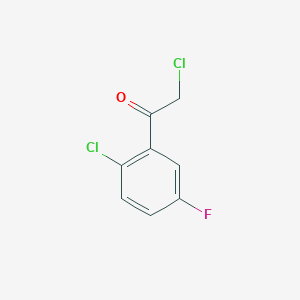

Antifungal Activity and Bioassay Studies

- New tetrazole derivatives have been synthesized and evaluated for their antifungal activity, showing significant sensitivity against certain moulds and yeasts like Candida albicans. This indicates the potential of these compounds as novel antifungal agents, addressing the issue of antifungal resistance (Łukowska-Chojnacka et al., 2016).

Synthesis and Chemical Reactivity

- The synthesis of novel tetrazole liquid crystals and their characterization shows the versatility of tetrazole compounds in material science, potentially leading to applications in liquid crystal displays and other technologies (Tariq et al., 2013). Furthermore, the reactivity of tetrazole derivatives with various nucleophiles opens up pathways for creating a wide range of functionalized compounds, as shown in the synthesis of novel tetrazole derivatives with potential antifungal activity.

Safety And Hazards

properties

IUPAC Name |

N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c1-16(14,15)11-7-4-2-6(3-5-7)8-9-12-13-10-8/h2-5,11H,1H3,(H,9,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVKANXVOQNJPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.